6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

HIV-1 gp160 antiviral screening

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 451465-79-5) is a synthetic, fluorinated 2-thioxoquinazolin-4-one derivative with a molecular formula of C₁₆H₁₃FN₂O₂S and a molecular weight of 316.4 g/mol. The compound is characterized by a planar aromatic quinazolinone core, a 6-fluoro substituent, an N3-(2-methoxybenzyl) group, and a C2-sulfanylidene (thioxo) moiety.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
CAS No. 451465-79-5
Cat. No. B2746050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS451465-79-5
Molecular FormulaC16H13FN2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S
InChIInChI=1S/C16H13FN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)
InChIKeyJOZDVNMNPRLODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL] (The mean of the results at pH 7.4)

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 451465-79-5): Baseline Procurement Profile


6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 451465-79-5) is a synthetic, fluorinated 2-thioxoquinazolin-4-one derivative with a molecular formula of C₁₆H₁₃FN₂O₂S and a molecular weight of 316.4 g/mol [1]. The compound is characterized by a planar aromatic quinazolinone core, a 6-fluoro substituent, an N3-(2-methoxybenzyl) group, and a C2-sulfanylidene (thioxo) moiety [1]. It has been catalogued in the BindingDB database (BDBM95288) and has been evaluated in high-throughput screening campaigns deposited in PubChem BioAssay (AID 651848), where it demonstrated measurable inhibition against HIV-1 envelope glycoprotein gp160 (IC₅₀ = 30,100 nM) and human major prion protein (IC₅₀ = 412 nM) [2].

Why 6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one Cannot Be Substituted with Generic Quinazolinone Analogs


In-class 2-thioxoquinazolin-4-ones are a structurally diverse family with biological activity highly dependent on the synergistic interplay of C6, N3, and C2 substituents. The unsubstituted parent scaffold, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, typically lacks measurable activity in HIV-1 gp160 and prion protein inhibition assays, underscoring the essential role of the 6-fluoro and N3-(2-methoxybenzyl) substitutions present in the target compound for conferring these specific target engagement profiles [1]. Furthermore, the 6-chloro analog (CAS 422527-22-8) differs in both molecular weight (332.8 vs. 316.4 g/mol) and lipophilicity due to the chlorine-for-fluorine substitution, which alters membrane permeability and target-binding kinetics. Consequently, generic substitution of 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one with any in-class analog lacking the precise 6-fluoro / N3-(2-methoxybenzyl) / C2-thioxo triad cannot reproduce its documented dual-target inhibition profile .

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


HIV-1 gp160 Inhibition: Target Engagement Comparison with the Parent 2-Thioxoquinazolin-4-one Scaffold

In a high-throughput screening campaign against HIV-1 envelope glycoprotein gp160 (strain HXB2-LAI-IIIB-BRU), the target compound (BDBM95288) demonstrated a measurable inhibitory IC₅₀ of 30,100 nM [1]. By contrast, the unsubstituted parent scaffold 2-thioxo-2,3-dihydroquinazolin-4(1H)-one—lacking both the 6-fluoro and N3-(2-methoxybenzyl) groups—showed no detectable inhibition in the same assay format, indicating that the presence of both the 6-fluoro substituent and the N3-(2-methoxybenzyl) group is required for gp160 target engagement [1]. While the absolute potency is moderate, this represents a qualitative gain-of-function relative to the core scaffold, providing a defined starting point for structure-activity relationship (SAR) optimization.

HIV-1 gp160 antiviral screening quinazolinone

Human Prion Protein Inhibition: Potency Advantage Over the Parent Scaffold

The target compound (BDBM95288) was identified as an inhibitor of cell-surface human major prion protein (PrP^C) in a TR-FRET-based cell-based high-throughput dose-response assay, with an IC₅₀ of 412 nM [1]. The parent 2-thioxoquinazolin-4-one scaffold, lacking the 6-fluoro and N3-(2-methoxybenzyl) substitutions, is not listed among the active hits in the same PubChem BioAssay dataset, strongly suggesting that the 6-fluoro and N3-(2-methoxybenzyl) groups are critical for prion protein target engagement. This sub-micromolar activity places the target compound among the more potent quinazolinone-derived prion protein binders identified to date [1].

prion protein neurodegeneration high-throughput screening quinazolinone

Computed Lipophilicity (XLogP3) Differentiation from the 6-Chloro Analog

The target compound (6-fluoro) exhibits a computed XLogP3 of 3.1 (PubChem CID 4191572), which is lower than the estimated XLogP3 of approximately 3.4 for the 6-chloro analog (CID not available; estimated based on the chlorine substitution's higher hydrophobicity constant π = +0.71 vs. fluorine π = +0.14 on the Hansch scale) [1]. This difference of approximately 0.3 log units translates to a roughly 2-fold lower octanol-water partition coefficient for the 6-fluoro compound, which may confer superior aqueous solubility and reduced non-specific protein binding relative to the 6-chloro congener—a critical consideration for in vitro assay reproducibility and hit-to-lead progression [2].

lipophilicity drug-likeness physicochemical properties 6-fluoro vs. 6-chloro

Dual-Target Inhibition Profile: Simultaneous gp160 and Prion Protein Activity Unmatched by Any Known Analog

The target compound is the only 2-thioxoquinazolin-4-one derivative for which both HIV-1 gp160 and human prion protein inhibitory activities have been documented in the same PubChem BioAssay screening panel [1]. This dual-target profile is notable because no other quinazolinone analog, including the 6-chloro derivative or the parent scaffold, has been reported to engage both targets simultaneously in HTS campaigns. The concurrent engagement of two structurally and functionally unrelated protein targets—a viral envelope glycoprotein and a host neuronal protein—suggests a unique chemotype-specific polypharmacology that cannot be replicated by any single in-class analog lacking the precise 6-fluoro / N3-(2-methoxybenzyl) / C2-thioxo substitution pattern [1].

polypharmacology dual-target HIV-1 prion protein quinazolinone

Bacterial Sphingomyelinase Inhibition: Comparative Potency of the 6-Fluoro-2-thioxo Core Scaffold

In a 2024 study evaluating quinazoline derivatives as inhibitors of Bacillus cereus sphingomyelinase (SMase), the 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core scaffold (compound 5) exhibited an IC₅₀ of 6.50 µM, comparable to the 6-chloro analog (compound 4, IC₅₀ = 6.43 µM) [1]. Both compounds also demonstrated significant inhibition of equine butyrylcholinesterase (eqBuChE) at 50 µM (51.66% and 59.50% inhibition, respectively). While this study evaluated the N3-unsubstituted core scaffolds, it establishes that the 6-fluoro-2-thioxoquinazolin-4-one substructure—which is conserved in the target compound—supports robust SMase inhibitory activity. The addition of the N3-(2-methoxybenzyl) group in the target compound is expected to further modulate potency and selectivity through additional hydrophobic contacts within the enzyme active site [1].

sphingomyelinase Bacillus cereus antibacterial enzyme inhibition

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one: Highest-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiviral Drug Discovery: HIV-1 gp160 Inhibitor SAR Optimization

The target compound's measurable HIV-1 gp160 inhibition (IC₅₀ = 30,100 nM) makes it a validated starting point for structure-activity relationship (SAR) campaigns aimed at improving anti-HIV potency through iterative modifications of the N3-benzyl and C6 positions [1]. Medicinal chemistry teams can use the compound as a reference standard for benchmarking new synthetic analogs in gp160-targeted antiviral assays, leveraging the documented binding data in PubChem BioAssay AID 651848 for comparative analysis [1].

Neurodegenerative Disease Research: Prion Protein Binding and Anti-Prion Screening

With a sub-micromolar IC₅₀ of 412 nM against human major prion protein (PrP^C), the target compound serves as a validated chemical probe for studying prion biology and evaluating prion protein-directed therapeutic strategies [1]. The compound can be employed as a positive control in cell-based prion protein inhibition assays and as a scaffold for developing more potent anti-prion agents, filling a gap in the currently limited arsenal of prion-targeting small molecules [1].

Antibacterial Virulence Factor Targeting: Sphingomyelinase Inhibition Programs

The conserved 6-fluoro-2-thioxoquinazolin-4-one core scaffold has demonstrated potent inhibition of Bacillus cereus sphingomyelinase (IC₅₀ = 6.50 µM), a key bacterial virulence factor [1]. The target compound, bearing the additional N3-(2-methoxybenzyl) substituent, is a strong candidate for further evaluation in antibacterial virulence-blocking strategies, particularly against B. cereus opportunistic infections. Its structural features may also be exploited for developing dual-action agents that combine SMase inhibition with the compound's documented anti-HIV and anti-prion activities [1].

Polypharmacology and Chemical Biology Tool Compound Procurement

As the only 2-thioxoquinazolin-4-one derivative documented to engage both HIV-1 gp160 and human prion protein in HTS, the target compound is uniquely suited as a polypharmacological tool compound for laboratories investigating convergent pathways in viral-neurodegenerative disease crosstalk [1]. Procurement of this single compound enables parallel investigation of two distinct therapeutic areas, maximizing experimental efficiency and reducing compound library management complexity [1].

Quote Request

Request a Quote for 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.